molecular formula C15H19ClN2O5 B2604335 Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate CAS No. 1903629-75-3

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate

Cat. No.: B2604335
CAS No.: 1903629-75-3
M. Wt: 342.78
InChI Key: FUZLNFZEFKAMOR-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamido group, a tetrahydrofuran ring, and a butanoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate typically involves multiple steps, starting with the preparation of the nicotinamido intermediate. This intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents and esterification catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamido derivatives and tetrahydrofuran-containing molecules. Examples are:

  • Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)pentanoate
  • Ethyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate

Uniqueness

Methyl 4-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5/c1-21-13(19)3-2-5-17-14(20)10-7-12(16)15(18-8-10)23-11-4-6-22-9-11/h7-8,11H,2-6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLNFZEFKAMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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